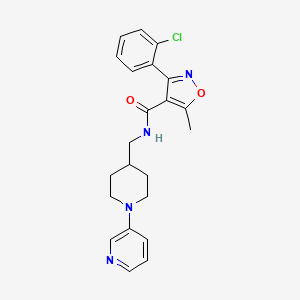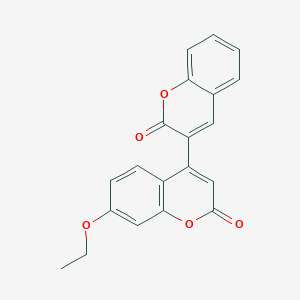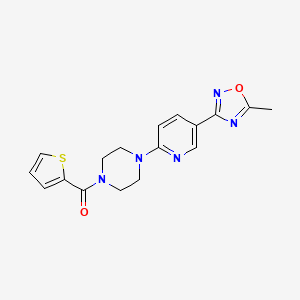![molecular formula C13H12N4OS B2359661 N-(benzo[d]thiazol-5-yl)-1-éthyl-1H-pyrazole-3-carboxamide CAS No. 1172347-47-5](/img/structure/B2359661.png)
N-(benzo[d]thiazol-5-yl)-1-éthyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzo[d]thiazol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that features both a benzothiazole and a pyrazole moiety
Applications De Recherche Scientifique
N-(benzo[d]thiazol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
The compound N-(benzo[d]thiazol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide, also known as N-(1,3-benzothiazol-5-yl)-1-ethylpyrazole-3-carboxamide, is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, anticancer, and antineoplastic drugs Thiazole derivatives have been reported to inhibit o-glcnacase (oga), a target for treating alzheimer’s disease .
Mode of Action
Thiazole derivatives have been reported to interact with their targets, resulting in various biological effects . For instance, some thiazole derivatives have been found to inhibit the OGA enzyme, which is involved in tau-mediated neurodegeneration .
Biochemical Pathways
Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that thiazole derivatives may affect various biochemical pathways.
Pharmacokinetics
The solubility of thiazole, a parent material for various chemical compounds including this one, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could impact its bioavailability.
Result of Action
Thiazole derivatives have been reported to have diverse biological activities, suggesting that they may have various molecular and cellular effects .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action, efficacy, and stability may be influenced by the solvent environment .
Analyse Biochimique
Biochemical Properties
Benzothiazole derivatives have been found to interact with a variety of enzymes and proteins . For instance, some benzothiazole derivatives have shown inhibitory activity against the cyclooxygenase (COX) enzymes
Cellular Effects
Some benzothiazole derivatives have been found to inhibit the proliferation of certain cancer cells
Molecular Mechanism
Some benzothiazole derivatives have been found to inhibit the COX enzymes, which play a key role in inflammation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves the coupling of a benzothiazole derivative with a pyrazole derivative. One common method involves the reaction of 2-aminobenzothiazole with ethyl 3-oxobutanoate to form the intermediate, which is then cyclized to form the desired product . The reaction conditions often include the use of solvents such as ethanol or dichloromethane and catalysts like lutidine or TBTU .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to increase yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-(benzo[d]thiazol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine in dichloromethane.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- **N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
- **2-(benzo[d]thiazol-2-yl)phenoxy acids
Uniqueness
N-(benzo[d]thiazol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide is unique due to its dual heterocyclic structure, which imparts a combination of properties from both benzothiazole and pyrazole rings. This duality enhances its biological activity and makes it a versatile scaffold for drug development .
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-2-17-6-5-10(16-17)13(18)15-9-3-4-12-11(7-9)14-8-19-12/h3-8H,2H2,1H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILRDUCBJALINW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC3=C(C=C2)SC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-fluorophenoxy)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2359580.png)

![(5R,7S)-5,7-Dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2359584.png)




![5-(3-chlorophenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2359589.png)




![4-Cyclobutyl-6-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2359601.png)
